Bupleurotoxin

Neurotoxicology Polyacetylene Toxins GABA Antagonists

Bupleurotoxin (BETX, 14-hydroxy-bupleurynol) is a C₁₇ polyacetylenic diol isolated from Bupleurum longiradiatum Turcz. (Apiaceae).

Molecular Formula C17H22O2
Molecular Weight 258.361
CAS No. 111128-27-9
Cat. No. B566319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupleurotoxin
CAS111128-27-9
Synonymsbupleurotoxin
Molecular FormulaC17H22O2
Molecular Weight258.361
Structural Identifiers
SMILESCCCC(CCC=CC=CC#CC#CC=CCO)O
InChIInChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11-/t17-/m0/s1
InChIKeyUPXPHJXYZGEBCW-PFTJZPSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bupleurotoxin (CAS 111128-27-9): What Procurement Scientists Need to Know About This Polyacetylene Neurotoxin


Bupleurotoxin (BETX, 14-hydroxy-bupleurynol) is a C₁₇ polyacetylenic diol isolated from Bupleurum longiradiatum Turcz. (Apiaceae) [1]. It is the most extensively studied neurotoxic principle within the bupleurynol series, acting as a competitive antagonist at GABA_A receptors to produce epileptiform seizures [2]. The compound carries a single S-configured stereocentre at C-14 and three defined double-bond geometries (2Z, 8E, 10E), distinguishing it from its non-hydroxylated parent bupleurynol [1].

Competitive GABAA antagonist probe – directly addresses orthosteric binding in electrophysiology and radioligand displacement assays.
Stereochemically defined natural product – single S-configured C-14 centre with (2Z,8E,10E) geometry, enabling enantiomer-attribution review.
Plant-derived polyacetylene neurotoxin – isolated from Bupleurum longiradiatum; suited for GABAergic seizure-model studies and toxic polyacetylene reference standard procurement.

Why Bupleurotoxin Cannot Be Interchanged with Acetylbupleurotoxin or Oenanthotoxin


Several polyacetylenes from Bupleurum and Oenanthe species share the ene-diyne-ene pharmacophore, yet their pharmacological and toxicological profiles differ sharply. Bupleurotoxin (14-hydroxyl), acetylbupleurotoxin (14-acetoxy), and oenanthotoxin (non-hydroxylated heptadeca-2,8,10-trien-4,6-diyn-1,14-diol) all inhibit GABAergic neurotransmission, but they differ in mechanism (competitive vs. non-competitive), intrinsic potency (LD₅₀ and IC₅₀ values), and physicochemical properties (LogP, H-bond donors). The quantitative evidence below shows that simple potency or structural class generalization is insufficient for selecting which polyacetylene to use in mechanism-of-action studies, quality control of Radix Bupleuri, or neurotoxicology reference standard procurement [1][2].

Mechanism mismatch
Bupleurotoxin: competitive GABAA antagonist
Oenanthotoxin is a non-competitive antagonist; orthosteric-site studies cannot substitute.
Potency and ester function
Bupleurotoxin (free 14-OH)
Acetylbupleurotoxin (14-acetoxy) differs in intrinsic neurotoxic potency and LogP; not a direct replacement without validation.
May alter chromatographic retention and membrane partitioning
Lipophilicity shift
Bupleurotoxin (XLogP ~3.4, 2 H-bond donors)
Bupleurynol (XLogP ~5.4) has higher predicted permeability; in vitro ADME profiles may not transfer.

Bupleurotoxin vs. Closest Analogs: Head-to-Head and Cross-Study Quantitative Evidence


In Vivo Neurotoxic Potency: Bupleurotoxin vs. Acetylbupleurotoxin (LD₅₀, Mice, i.p.)

In the primary isolation study, bupleurotoxin and acetylbupleurotoxin were directly compared for acute neurotoxicity in mice via intraperitoneal injection. Bupleurotoxin exhibits a marginally lower LD₅₀ (3.03 mg/kg) than its 14-acetoxy congener (3.13 mg/kg), indicating slightly higher intrinsic toxicity of the free hydroxyl form [1].

Acute neurotoxic potency (LD50)
Head-to-head
Bupleurotoxin LD50 = 3.03 mg/kg
Acetylbupleurotoxin LD50 = 3.13 mg/kg
Δ ≈ 0.10 mg/kg (free 14-OH ~3.2% more potent)
Supports acute neurotoxicity endpoint review; the two congeners are not potency-equivalent.
Male mice, i.p., single dose; Yao Xue Xue Bao 1987
Neurotoxicology Polyacetylene Toxins GABA Antagonists

GABA_A Receptor Antagonism: Competitive (Bupleurotoxin) vs. Non-Competitive (Oenanthotoxin) Mechanism

Electrophysiological recordings in rat hippocampal neurons demonstrate that bupleurotoxin (BETX) inhibits GABA-induced currents (I_GABA) in a competitive manner [1]. By contrast, oenanthotoxin—the structurally related polyacetylene from Oenanthe species—acts as a non-competitive GABA_A antagonist [2]. This mechanistic divergence means the two compounds are not interchangeable in experiments designed to probe competitive vs. allosteric modulation of GABA_A receptors.

GABAA receptor mode
Cross-study comparable
Bupleurotoxin: competitive inhibition of IGABA
Oenanthotoxin: non-competitive GABAA antagonist
Orthosteric binding studies require a competitive probe; oenanthotoxin cannot substitute.
Rat hippocampal neurons, patch-clamp; Ki not available from same assay
Neuropharmacology GABA_A Receptor Mechanism of Action

Anti-Angiogenic Activity: Bupleurotoxin vs. Acetylbupleurotoxin in HUVE Cells

Both bupleurotoxin and acetylbupleurotoxin completely inhibited tube-like formation of human umbilical venous endothelial (HUVE) cells at a concentration of 30 µg/mL, below their respective cytotoxic thresholds [1]. While equivalent at this endpoint, this co-identification from the same fraction means that any biological testing of Bupleurum longiradiatum extracts for anti-angiogenic activity must distinguish between these two co-occurring polyacetylenes using authentic reference standards.

Anti-angiogenic activity
Head-to-head
Both compounds: complete inhibition at 30 µg/mL
No quantitative difference at this endpoint
Equivalent anti-angiogenic response in HUVE cells; individual reference standards needed to deconvolute contributions from co-occurring polyacetylenes.
Matrigel-based tube formation assay, 30 µg/mL below cytotoxic level
Angiogenesis Polyacetylenes Endothelial Cell Biology

Lipophilicity Differentiation: Bupleurotoxin vs. Bupleurynol (14-Deoxy Analog)

The presence of the C-14 hydroxyl group substantially lowers the predicted lipophilicity of bupleurotoxin (XLogP = 3.4) relative to its non-hydroxylated parent bupleurynol (XLogP = 5.4) [1][2]. The corresponding topological polar surface area increases from 20.2 Ų (bupleurynol) to 40.5 Ų (bupleurotoxin), adding one H-bond donor. These computed physicochemical differences are consistent with differential solubility, protein binding, and blood-brain barrier penetration within the series [1][2].

Lipophilicity (XLogP / TPSA)
Class-level inference
Bupleurotoxin: XLogP 3.4, TPSA 40.5 Ų
Bupleurynol: XLogP 5.4, TPSA 20.2 Ų
ΔXLogP = 2.0, ΔTPSA = 20.3 Ų
Supports physicochemical differentiation; chromatographic retention and membrane partitioning may differ substantially.
Computational XLogP3-AA; no experimental LogD7.4 available
Physicochemical Properties Polyacetylene Series LogP

Metabolomic Toxicity Fingerprint: Bupleurotoxin-Induced Pathway Perturbations as a Differentiator

A targeted metabolomics study identified 17 perturbed serum metabolites after 7-day bupleurotoxin treatment (2.5 mg/kg/day, i.g.) in male BALB/c mice, with 4 metabolites validated by targeted metabolomics and mapped to the GABA receptor signaling pathway via Ingenuity Pathway Analysis [1]. Comparable, published metabolomic datasets for acetylbupleurotoxin or oenanthotoxin at matched doses and routes are not available. This makes the bupleurotoxin metabolomic signature a unique reference dataset for distinguishing polyacetylene-induced neurotoxic mechanisms.

Metabolomic toxicity fingerprint
Unique dataset
17 serum metabolites perturbed; 4 validated, mapped to GABA receptor pathway
No published equivalent datasets for acetylbupleurotoxin or oenanthotoxin
Supports metabolomic biomarker reference context; bupleurotoxin is the sole polyacetylene with a validated pathway-annotated signature.
BALB/c mice, 2.5 mg/kg/day i.g. ×7 d, LC-Q-TOF-MS
Metabolomics Toxicity Biomarkers GABAergic Seizure

When to Select Bupleurotoxin Over Analogs: Three High-Value Application Scenarios


GABA_A Receptor Orthosteric Site Competitive Antagonism Assays

Use bupleurotoxin (BETX) as the competitive GABA_A antagonist probe in patch-clamp electrophysiology or radioligand displacement experiments. Because bupleurotoxin inhibits I_GABA competitively [1], it directly addresses orthosteric binding interactions. In contrast, oenanthotoxin is a non-competitive antagonist [2] and cannot serve this role. The competitive mechanism of BETX has been validated in the rat hippocampal neuron cell line model at concentrations producing measurable I_GABA inhibition [1].

Quality Control Reference Standard for Toxic Polyacetylene Detection in Radix Bupleuri

Bupleurotoxin is the primary toxic marker for distinguishing poisonous Bupleurum longiradiatum from the pharmacopeial species B. chinense and B. scorzonerifolium. The LD₅₀ of 3.03 mg/kg (i.p. mouse) [1] provides a quantitative toxicity benchmark that regulatory and quality control laboratories can use as the basis for developing validated LC-MS/MS quantification methods for Radix Bupleuri safety assessment, as reviewed by Lin et al. (2016) [2].

Metabolomics-Based Neurotoxicity Reference Standard

For laboratories conducting untargeted or targeted metabolomics to identify biomarkers of polyacetylene-induced neurotoxicity, bupleurotoxin is the only polyacetylene with a published, validated metabolomic signature comprising 17 serum metabolites mapped to the GABA receptor pathway [1]. This dataset serves as a reference for comparing toxicity mechanistic fingerprints of newly isolated polyacetylenes or polyacetylene-containing herbal preparations.

Application
Selection Property
Validation Focus
GABAA orthosteric site antagonism assays
Competitive mechanism confirmed in hippocampal neuron model
IGABA inhibition and orthosteric binding endpoint review
QC reference standard for toxic polyacetylenes in Radix Bupleuri
Quantitative neurotoxicity benchmark (LD50 reported)
LC-MS/MS method development for species authentication
Metabolomics-based neurotoxicity reference
Pathway-annotated metabolomic signature (17 serum metabolites)
Biomarker comparison in polyacetylene-induced neurotoxicity studies
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